n-Butyl-2-chloro-n-methyl-4-nitroaniline n-Butyl-2-chloro-n-methyl-4-nitroaniline
Brand Name: Vulcanchem
CAS No.: 821776-76-5
VCID: VC16820987
InChI: InChI=1S/C11H15ClN2O2/c1-3-4-7-13(2)11-6-5-9(14(15)16)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol

n-Butyl-2-chloro-n-methyl-4-nitroaniline

CAS No.: 821776-76-5

Cat. No.: VC16820987

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

n-Butyl-2-chloro-n-methyl-4-nitroaniline - 821776-76-5

Specification

CAS No. 821776-76-5
Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
IUPAC Name N-butyl-2-chloro-N-methyl-4-nitroaniline
Standard InChI InChI=1S/C11H15ClN2O2/c1-3-4-7-13(2)11-6-5-9(14(15)16)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3
Standard InChI Key XRGYDNDZLZVRSQ-UHFFFAOYSA-N
Canonical SMILES CCCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Introduction

Molecular Information

The compound n-Butyl-2-chloro-n-methyl-4-nitroaniline has the following molecular characteristics:

PropertyValue
Molecular FormulaC11H15ClN2O2C_{11}H_{15}ClN_2O_2
Molecular Weight242.70 g/mol
CAS Number821776-76-5
PubChem CID52438133

Descriptors:

  • IUPAC Name: N-butyl-2-chloro-N-methyl-4-nitroaniline .

  • SMILES Notation: CCCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl .

Synthesis

Although specific synthesis routes for n-Butyl-2-chloro-n-methyl-4-nitroaniline are not detailed in available literature, it is structurally related to nitroaniline derivatives. These compounds are typically synthesized through electrophilic aromatic substitution reactions involving nitration and subsequent functional group modifications . For example:

  • Step 1: Nitration of a precursor aromatic amine (e.g., chlorobenzene derivatives).

  • Step 2: Alkylation or substitution reactions to introduce butyl and methyl groups on the nitrogen atom.

Industrial Uses

Nitroaniline derivatives, including n-Butyl-2-chloro-n-methyl-4-nitroaniline, are commonly used as intermediates in:

  • Dye manufacturing.

  • Production of antioxidants.

  • Synthesis of pharmaceuticals and agrochemicals .

Biological Activity

While specific bioactivity data for this compound is unavailable, related nitroaniline derivatives have demonstrated:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential: Some derivatives exhibit cytotoxic activity against cancer cell lines .

Safety and Environmental Considerations

Compounds containing nitro groups are often associated with potential toxicity and environmental persistence:

  • Toxicity: Nitroaromatic compounds can pose risks due to their ability to form reactive intermediates.

  • Environmental Impact: These compounds may degrade slowly, necessitating careful handling during industrial processes.

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